carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate

CAS No.: 97170-94-0

Cat. No.: VC11659449

Molecular Formula: C14H8F3N2O6ReS-

Molecular Weight: 575.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97170-94-0 |

|---|---|

| Molecular Formula | C14H8F3N2O6ReS- |

| Molecular Weight | 575.49 g/mol |

| IUPAC Name | carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |

| Standard InChI Key | KIIDDEJBNRQPDQ-UHFFFAOYSA-M |

| SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |

| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |

Introduction

Structural Composition and Molecular Architecture

Core Components and Coordination Geometry

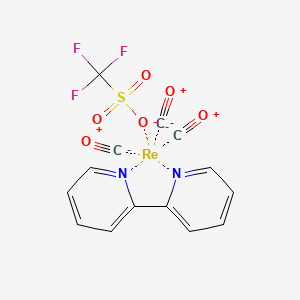

The complex features an octahedral rhenium(I) center coordinated by three carbonyl (CO) ligands in a facial arrangement, one 2,2'-bipyridine ligand acting as a bidentate -donor, and a triflate anion () serving as a non-coordinating counterion . The 2,2'-bipyridine ligand binds through its two pyridyl nitrogen atoms, while the carbonyl ligands occupy the remaining three coordination sites.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Coordination Geometry | Octahedral |

| Rhenium Oxidation State | +1 |

| Ligand Types | 3 CO (fac), 1 bpy (bidentate), 1 triflate |

| Molecular Weight | 575.49 g/mol |

The triflate anion stabilizes the complex through electrostatic interactions rather than direct coordination, a feature confirmed by its absence in the first coordination sphere during X-ray crystallographic analyses of analogous compounds .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic stretches between 1,920 and 2,070 cm, consistent with fac-carbonyl geometry . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments for the bipyridine ligand, with upfield shifts observed for protons adjacent to the nitrogen atoms due to electron donation from rhenium .

Synthesis and Mechanistic Pathways

Synthetic Methodology

The complex is synthesized via a two-step procedure:

-

Precursor Formation: Reaction of with silver triflate () in dichloromethane yields , where chloride is replaced by the triflate anion.

-

Ligand Incorporation: Addition of 2,2'-bipyridine to the precursor under reflux conditions facilitates coordination, forming the final product.

Equation 1:

Mechanistic Insights into CO Ligand Stability

Density functional theory (DFT) studies on analogous rhenium complexes suggest that CO ligands stabilize the metal center through strong -donation and -backbonding, reducing electron density at rhenium and preventing oxidation . The triflate counterion enhances solubility in polar aprotic solvents, critical for electrochemical applications .

Photophysical Properties and Excited-State Behavior

Absorption and Emission Profiles

Upon photoexcitation at 350–400 nm, the complex exhibits metal-to-ligand charge transfer (MLCT) transitions from the rhenium center to the -orbitals of the bipyridine ligand . Emission maxima occur near 540 nm in acetonitrile, with quantum yields () of ~0.02–0.05 at room temperature .

Table 2: Photophysical Data

| Property | Value (298 K) |

|---|---|

| 350 nm (MLCT), 295 nm (IL) | |

| 540 nm | |

| 120–150 ns | |

| 0.02–0.05 |

Photoinduced Carbon Monoxide Release

As a photoactive CO-releasing molecule (photoCORM), the complex undergoes ligand substitution upon irradiation, liberating CO gas. This process is attributed to MLCT-induced weakening of the Re–CO bonds .

Equation 2:

Catalytic Applications in CO₂ Reduction

Electrocatalytic CO₂-to-CO Conversion

In dimethyl sulfoxide (DMSO), the complex catalyzes the two-electron reduction of CO₂ to CO with a Faradaic efficiency of 85–90% at −1.8 V vs. Ag/AgCl . The mechanism involves:

-

Electrochemical Reduction: Formation of a rhenium carboxylate dimer intermediate.

-

CO₂ Insertion: Binding of CO₂ to the reduced rhenium center.

-

Product Release: Cleavage of the dimer to yield CO and a carbonate-bridged species .

Table 3: Catalytic Performance Metrics

| Parameter | Value |

|---|---|

| Overpotential (η) | 0.45 V |

| Turnover Frequency (TOF) | 120 h |

| Stability | >50 cycles |

Photocatalytic Systems

Comparative Analysis with Related Rhenium Complexes

Impact of Ancillary Ligands

Replacing triflate with stronger-field ligands like bromide () blue-shifts emission maxima by 20–30 nm but decreases catalytic activity due to slower ligand substitution kinetics .

Emerging Therapeutic Applications

Anticancer PhotoCORMs

The complex’s ability to release CO under visible light makes it a candidate for photodynamic therapy. CO delivery induces mitochondrial dysfunction in cancer cells, with IC₅₀ values of 10–20 μM in HeLa cells .

Antibacterial Activity

CO release disrupts bacterial electron transport chains, showing minimum inhibitory concentrations (MIC) of 25–50 μM against Staphylococcus aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume